Product packaging for 2-(2,3,5-Trichlorophenyl)pyrimidine(Cat. No.:)

2-(2,3,5-Trichlorophenyl)pyrimidine

Cat. No.: B13081193
M. Wt: 259.5 g/mol
InChI Key: PEDBWYZDQIQHNH-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry and Halogenated Aromatic Scaffolds

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. orientjchem.orgtandfonline.com This scaffold is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. slideshare.net Beyond its role in genetics, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. orientjchem.orgijpsr.com The versatility of the pyrimidine system stems from its ability to engage in various biological interactions and the numerous synthetic methods available for its modification and functionalization. researchgate.net

The other key structural feature of the title compound is the halogenated aromatic scaffold. The incorporation of halogen atoms, particularly chlorine, onto an aromatic ring can profoundly influence a molecule's physicochemical properties. nih.gov Chlorine substitution can alter lipophilicity, metabolic stability, and electronic distribution. nih.govresearchgate.net These changes can enhance a molecule's ability to cross biological membranes and can lead to specific, potent interactions with biological targets, such as enzymes or receptors, often through mechanisms like halogen bonding. acs.orgpharmablock.com The 2,3,5-trichlorophenyl group, therefore, endows the pyrimidine core with a specific substitution pattern that could dictate unique binding affinities and biological effects. For instance, N-(2,4,5-trichlorophenyl) derivatives have been investigated for their fungicidal activity. researchgate.net

Historical Perspective on the Discovery and Initial Synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine

A review of available scientific literature and chemical databases does not reveal a specific, landmark paper detailing the initial discovery and synthesis of this compound. Its existence is noted primarily in chemical supplier catalogs, and data on its synthesis or properties are scarce. However, its structure suggests that it could be prepared via established synthetic methodologies for 2-arylpyrimidines.

A common and historical method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the target molecule, this would likely involve the reaction of 2,3,5-trichlorobenzamidine with a suitable three-carbon synthon. Another plausible route is through modern cross-coupling reactions, such as the Suzuki coupling, which would involve reacting a 2-halopyrimidine with 2,3,5-trichlorophenylboronic acid. While general methods for the synthesis of 2-phenylpyrimidines and various trichloropyrimidines are well-documented, the specific application of these methods to produce this compound is not explicitly described in the reviewed literature. researchgate.netchemicalbook.comnih.gov

Current Research Landscape and Identified Gaps Pertaining to this compound

The current research landscape for this compound is notably sparse. There is a significant absence of dedicated studies investigating its chemical reactivity, physical properties, or potential applications. While related compounds are subjects of active research, this specific isomer appears to be largely overlooked.

For example, research into other 2-phenylpyrimidine (B3000279) derivatives has shown their potential as Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies. nih.gov Similarly, various trichloropyrimidine isomers, such as 2,4,5-trichloropyrimidine (B44654) and 2,4,6-trichloropyrimidine (B138864), are utilized as reactive intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comnih.govlifechempharma.comchemimpex.com For instance, 2,4,5-trichloropyrimidine is a precursor for compounds developed as antitubercular agents. nih.gov

The primary identified gap is the fundamental lack of characterization of this compound. Its physicochemical properties, spectroscopic data, and toxicological profile are not publicly documented in research literature. Furthermore, its potential biological activities in areas where its structural motifs are known to be effective—such as kinase inhibition, antifungal, or herbicidal applications—remain unexplored.

Scope and Objectives of Academic Inquiry into this compound

Given the significant gaps in knowledge, future academic inquiry into this compound should be systematic and foundational. The primary objectives would include:

Development of a Verified Synthetic Route: Establishing and optimizing a reliable, high-yield synthetic protocol for the compound is the first critical step. This would enable further study by making the material accessible for research.

Comprehensive Physicochemical and Spectroscopic Characterization: A thorough analysis to determine key properties such as melting point, solubility, and stability is necessary. Detailed spectroscopic data (NMR, IR, Mass Spectrometry, and X-ray crystallography) should be acquired and published to create a reference standard for the compound.

Exploratory Biological Screening: Based on the known activities of structurally related pyrimidines and halogenated aromatics, the compound should be screened against a panel of biological targets. This could include assays for anticancer, antifungal, antibacterial, and herbicidal activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any promising activity, subsequent research could focus on synthesizing analogues to establish a clear SAR. This would involve modifying both the pyrimidine and the trichlorophenyl rings to understand which structural features are critical for the observed effects.

The pursuit of these objectives would transform this compound from an obscure catalog chemical into a well-characterized molecule, potentially unlocking new avenues for research in medicinal chemistry or materials science.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 2,4,5-Trichloropyrimidine

PropertyValueReference
CAS Number 5750-76-5 chemimpex.com
Molecular Formula C₄HCl₃N₂ chemimpex.com
Molecular Weight 183.42 g/mol chemimpex.com
Appearance Colorless to pale yellow liquid lifechempharma.com
Boiling Point 96 °C at 12 mmHg chemimpex.com
Density 1.61 g/mL chemimpex.com

Note: Data is for a related isomer, as comprehensive data for this compound is not available in the searched literature.

Table 2: Computed Properties for a Derivative: this compound-5-methanol

PropertyValueReference
Molecular Formula C₁₁H₇Cl₃N₂O nih.gov
Molecular Weight 289.5 g/mol nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area 46 Ų nih.gov

Note: Data is for a closely related derivative. Computed properties provide theoretical estimates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl3N2 B13081193 2-(2,3,5-Trichlorophenyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-(2,3,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-6-4-7(9(13)8(12)5-6)10-14-2-1-3-15-10/h1-5H

InChI Key

PEDBWYZDQIQHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 2,3,5 Trichlorophenyl Pyrimidine

Classical Approaches to Pyrimidine (B1678525) Ring Construction and Their Adaptation for 2-(2,3,5-Trichlorophenyl)pyrimidine

Classical syntheses remain fundamental in organic chemistry, providing robust and well-understood pathways to complex molecules. For this compound, these methods primarily involve either building the pyrimidine ring with the aryl group already attached to a precursor or attaching the aryl group to a pre-formed pyrimidine ring.

The most traditional and widely used method for constructing the pyrimidine core involves the condensation of a 1,3-bifunctional three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine (B92328). bu.edu.egwikipedia.org This is often referred to as the principal synthesis of pyrimidines. wikipedia.org

To adapt this for the synthesis of this compound, one would theoretically react a suitable 1,3-dicarbonyl compound with 2,3,5-trichlorobenzamidine. The amidine itself would first need to be synthesized from 2,3,5-trichlorobenzonitrile. This pathway involves forming the C(sp2)-C(aryl) bond before the heterocycle is constructed. While fundamental, this approach can sometimes be limited by the availability and stability of the required highly substituted amidine precursor.

A more versatile and common classical approach for synthesizing 2-arylpyrimidines is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a paramount example, celebrated for its functional group tolerance and high yields. researchgate.netd-nb.info This strategy involves the reaction of a halopyrimidine with an arylboronic acid, forming the critical C(sp2)-C(aryl) bond on a pre-existing pyrimidine scaffold. acs.org

For the target molecule, this translates to the coupling of a 2-halopyrimidine (such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with (2,3,5-trichlorophenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base and a suitable solvent. d-nb.info

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ K₂CO₃ Water 100 (Microwave) 97 d-nb.info
Pd(dppb)Cl₂ - - - 98 acs.org
Pd(OAc)₂ / Dicyclohexyl(2-biphenyl)phosphine K₃PO₄ - - - researchgate.net

This table presents generalized conditions for Suzuki-Miyaura reactions involving pyrimidines and may be adapted for the specific synthesis of this compound.

The main drawback of this method can be the reactivity of the 2-halopyrimidine, which is sometimes lower than that of corresponding aryl halides, but this can be overcome by careful selection of the catalyst, ligands, and reaction conditions. d-nb.info

The success of cross-coupling strategies is contingent on the availability of the necessary precursors.

2-Halopyrimidines : 2-Chloropyrimidines are valuable intermediates. thieme.de They can be synthesized from more common starting materials like barbituric acid. The process involves reacting barbituric acid with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) or by passing chlorine gas through a mixture containing phosphorus trichloride. google.com These powerful chlorinating agents replace the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms.

(2,3,5-Trichlorophenyl)boronic Acid : This key precursor (CAS 212779-19-6) is typically synthesized via an organometallic route. chemsrc.com The common method involves the formation of a Grignard reagent or an organolithium species from the corresponding aryl halide (e.g., 1-bromo-2,3,5-trichlorobenzene). This highly reactive intermediate is then treated with a trialkyl borate, such as trimethyl borate, at low temperatures, followed by acidic hydrolysis to yield the desired boronic acid. nih.govorgsyn.org

Modern Synthetic Strategies and Green Chemistry Principles in the Production of this compound

Recent advancements in chemical synthesis have been driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. kuey.netresearchgate.net These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.innih.govkuey.net

Moving away from conventional volatile organic solvents is a core tenet of green chemistry.

Solvent-Free Synthesis : For pyrimidine ring formation, solvent-free multicomponent reactions, often assisted by microwave irradiation, have proven effective. rasayanjournal.co.inresearchgate.net These methods can offer clean reactions, high yields, and simplified product purification. rasayanjournal.co.in Adapting this to the target molecule could involve the condensation of 2,3,5-trichlorobenzaldehyde, a β-ketoester, and urea in a one-pot reaction under solvent-free conditions, a modification of the Biginelli reaction. nih.govresearchgate.net

Water-Mediated Synthesis : Water is an ideal green solvent due to its non-toxic and non-flammable nature. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effectively performed in water. d-nb.infonih.govchemrxiv.org The use of microwave irradiation in conjunction with water as a solvent can dramatically reduce reaction times and improve yields for the synthesis of 4-arylpyrimidines from pyrimidyl tosylates and arylboronic acids. d-nb.info This approach is directly applicable to the coupling of a 2-halopyrimidine with (2,3,5-trichlorophenyl)boronic acid, offering a greener alternative to traditional methods that use organic solvents like toluene (B28343) or DMF. d-nb.inforsc.org

Table 2: Overview of Green Chemistry Approaches to Pyrimidine Synthesis

Strategy Key Features Advantages Reference
Solvent-Free Microwave or ultrasound assistance, multicomponent reactions. Reduced waste, shorter reaction times, energy efficiency. kuey.netrasayanjournal.co.in
Water-Mediated Use of water as a solvent, often with phase-transfer catalysts or microwave heating. Environmentally benign, improved safety, often enhanced reactivity. nih.govrsc.org
Photocatalysis Use of light to drive reactions, metal-free options. Mild reaction conditions, high functional group selectivity. rsc.orgnih.gov

| Electrocatalysis | Use of electricity to mediate redox reactions. | Avoids stoichiometric chemical oxidants/reductants, high control. | mdpi.com |

Photocatalysis and electrocatalysis represent cutting-edge techniques that offer highly efficient and sustainable pathways for forming C-C bonds.

Photocatalytic Arylation : This method can generate aryl radicals from precursors under mild, light-induced conditions (e.g., using LED irradiation), which then couple with the pyrimidine ring. rsc.orgnih.gov This can be achieved through a C-H arylation, which avoids the need to pre-install a halogen on the pyrimidine ring, thus improving atom economy. rsc.org For the target molecule, a (2,3,5-trichlorophenyl)diazonium salt could serve as the aryl radical source in the presence of a suitable photocatalyst, reacting directly with a pyrimidine substrate. acs.org

Electrocatalytic Arylation : Electrosynthesis provides an alternative green approach by using electricity to drive chemical transformations, thereby avoiding the need for chemical redox agents. mdpi.com A reported method for the synthesis of functionalized arylpyrimidines involves an electrochemical reductive cross-coupling between a chloropyrimidine and an aryl halide. This process uses a sacrificial iron anode and a nickel(II) catalyst to achieve the coupling in moderate to high yields under mild conditions. mdpi.com This electrocatalytic strategy could be adapted for the synthesis of this compound by coupling 2-chloropyrimidine with a suitable 2,3,5-trichlorophenyl halide.

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

The adaptation of synthetic methodologies to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound, a continuous flow approach based on the Suzuki-Miyaura coupling can be implemented. This typically involves pumping streams of the reactants, 2-chloropyrimidine and (2,3,5-trichlorophenyl)boronic acid, along with a suitable base and a solvent, through a heated reactor column containing an immobilized palladium catalyst.

The use of a packed-bed reactor with a heterogeneous palladium catalyst is a common strategy in flow chemistry for Suzuki-Miyaura reactions. This setup allows for the continuous conversion of reactants to the product, which then flows out of the reactor for collection and purification. The immobilized catalyst can be reused over multiple runs, reducing catalyst waste and cost. Key parameters that can be precisely controlled in a flow system include residence time in the reactor, temperature, pressure, and the molar ratio of reactants. These parameters can be optimized to maximize yield and minimize byproduct formation.

The benefits of a continuous flow process for this synthesis include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and mixing, leading to faster reaction times and better control over reaction conditions.

Process Intensification: Continuous processing allows for higher throughput and productivity in a smaller footprint compared to traditional batch reactors.

Automation and Integration: Flow chemistry systems can be automated for continuous operation and integrated with in-line purification and analysis techniques for real-time monitoring and quality control.

A representative setup for the continuous flow synthesis of this compound would involve separate pumps for solutions of 2-chloropyrimidine, (2,3,5-trichlorophenyl)boronic acid, and a base (e.g., potassium carbonate) in a suitable solvent mixture (e.g., dioxane/water). These streams are mixed before entering a heated column packed with a supported palladium catalyst (e.g., Pd on carbon or a polymer support). The product stream exiting the reactor can then be directed to a continuous purification system.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The efficiency and yield of the synthesis of this compound via Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters.

Ligand Design and Catalyst Screening for Arylation Reactions

The choice of palladium catalyst and its associated ligand is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling of 2-chloropyrimidine. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Cl bond. Therefore, catalyst screening is a crucial first step in the optimization process.

Commonly used palladium precursors for such couplings include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is equally important, as it modulates the electronic and steric properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

For the coupling of heteroaryl chlorides like 2-chloropyrimidine, electron-rich and bulky phosphine (B1218219) ligands are often effective. A screening of various ligands can be performed to identify the optimal choice.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O100High
Pd₂(dba)₃XPhosK₃PO₄Toluene110High
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90Moderate
PdCl₂(dppf)-Cs₂CO₃DMF120Moderate to High

This table represents a hypothetical screening for analogous reactions and the yields are indicative.

Impact of Temperature, Pressure, and Stoichiometric Ratios on Reaction Efficiency

Temperature: The reaction temperature significantly influences the rate of the Suzuki-Miyaura coupling. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts. An optimal temperature range, typically between 80-120 °C for batch reactions, needs to be determined experimentally to achieve a balance between reaction speed and product purity.

Pressure: While most Suzuki-Miyaura reactions are conducted at atmospheric pressure, in a sealed vessel or a continuous flow system, elevated pressure can be used to increase the boiling point of the solvent, allowing the reaction to be run at higher temperatures. This can be particularly useful for less reactive substrates.

Stoichiometric Ratios: The molar ratio of the reactants (2-chloropyrimidine and (2,3,5-trichlorophenyl)boronic acid), the base, and the catalyst loading all play a crucial role in the reaction's efficiency.

Boronic Acid to Halide Ratio: A slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable halide starting material.

Base: The choice and amount of base are critical. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The base is required to activate the boronic acid for transmetalation. Typically, 2 to 3 equivalents of the base are employed.

Catalyst Loading: The amount of palladium catalyst used is a key consideration, especially for cost-effectiveness in large-scale synthesis. Catalyst loadings can range from several mol% for laboratory-scale reactions down to parts-per-million (ppm) levels in highly optimized industrial processes. Optimizing to the lowest possible catalyst loading without compromising yield and reaction time is a primary goal.

Advanced Isolation and Purification Techniques for High Purity this compound

Achieving high purity of the final product is essential, particularly for applications in materials science and medicinal chemistry. Several advanced techniques can be employed for the isolation and purification of this compound.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude product obtained after the reaction workup can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of high-purity crystals. The choice of solvent is critical and is determined by the solubility profile of the product and its impurities. Common solvent systems for the crystallization of arylpyrimidines include ethanol, isopropanol, toluene, and mixtures of these with anti-solvents like hexane (B92381) or water.

Chromatography:

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is a standard method to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is chosen to achieve good separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, preparative HPLC can be utilized. This technique offers higher resolution than standard column chromatography.

Palladium Scavenging: A significant challenge in products synthesized via palladium-catalyzed reactions is the removal of residual palladium to meet stringent purity requirements. Various palladium scavengers can be employed during the workup process. These include functionalized silica gels, activated carbon, and resins containing thiol or amine groups that can chelate and remove palladium species from the product solution.

Scale-Up Considerations and Industrial Synthesis Pathways for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and the final product is necessary. The exothermic nature of the reaction needs to be well-understood and controlled through appropriate reactor design and cooling systems.

Cost of Goods (CoG): The cost of starting materials, catalysts, solvents, and reagents is a major driver in industrial synthesis. Optimizing the process to use the least expensive and most readily available materials is crucial. Reducing the catalyst loading to the lowest effective level is a primary goal.

Reactor Design and Material of Construction: For large-scale production, the choice of reactor is important. Glass-lined or stainless steel reactors are commonly used. The reactor must be equipped with efficient agitation and temperature control systems.

Workup and Isolation: The workup procedure must be robust and scalable. This includes efficient phase separations, extractions, and the final isolation of the product. Minimizing solvent use and waste generation is a key aspect of green chemistry principles applied to industrial processes.

Impurity Profile and Control: A detailed understanding of the potential impurities that can be formed during the reaction is essential. Analytical methods must be developed to monitor the formation of these impurities and control them within acceptable limits in the final product.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final product.

An industrial synthesis pathway would likely involve a highly optimized batch or continuous flow process based on the Suzuki-Miyaura coupling. The focus would be on minimizing catalyst loading, using environmentally benign solvents, and developing a robust crystallization procedure for the final isolation to ensure high purity and a consistent physical form of the product.

Structural Elucidation and Conformational Analysis of 2 2,3,5 Trichlorophenyl Pyrimidine

X-ray Crystallography for Solid-State Structure Determination of 2-(2,3,5-Trichlorophenyl)pyrimidine

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides definitive information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Detailed crystallographic studies on derivatives of 2-phenylpyrimidine (B3000279) reveal key structural features that can be extrapolated to this compound. For instance, in the related compound ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-phenylpyrimidine-5-carboxylate, the pyrimidine (B1678525) and the 2-phenyl rings are not coplanar. The dihedral angle between these two rings is a significant conformational parameter.

To illustrate typical bond geometries, the following table presents hypothetical but representative data based on known structures of similar molecules.

ParameterValue
C-C bond length (phenyl)~1.39 Å
C-N bond length (pyrimidine)~1.33 Å
C-Cl bond length~1.74 Å
Phenyl-Pyrimidine C-C bond length~1.49 Å
Dihedral Angle (Phenyl-Pyrimidine)Expected to be significant

Note: This data is illustrative and not from a direct crystallographic study of this compound.

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a role in the crystal packing.

Halogen Bonding: The chlorine atoms on the phenyl ring are capable of forming halogen bonds, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as a nitrogen atom of the pyrimidine ring of an adjacent molecule.

π-π Stacking: The aromatic nature of both the phenyl and pyrimidine rings allows for π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, contributing to the stability of the crystal structure.

C-H···π Interactions: The hydrogen atoms on the phenyl and pyrimidine rings can interact with the electron clouds of the aromatic rings of neighboring molecules.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the carbon-bound hydrogen atoms and the nitrogen or chlorine atoms of adjacent molecules can also influence the crystal packing.

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. Co-crystallization involves crystallizing a compound with another molecule (a co-former) to create a new crystalline solid with potentially improved properties.

Currently, there is no specific information available in the searched literature regarding polymorphism or co-crystallization studies exclusively focused on this compound.

Solution-State Conformational Dynamics of this compound

In solution, molecules are generally more flexible than in the solid state. The study of solution-state conformational dynamics provides insights into the molecule's behavior in a non-crystalline environment.

The bond connecting the phenyl and pyrimidine rings is a single bond, and rotation around this bond is possible. However, the presence of substituents on the rings can create a significant energy barrier to this rotation. In the case of this compound, the chlorine atom at the 2-position of the phenyl ring is expected to cause considerable steric hindrance with the pyrimidine ring, leading to a substantial rotational barrier.

The magnitude of this barrier can be estimated using computational methods or determined experimentally through techniques like dynamic NMR spectroscopy. This barrier influences the conformational preferences of the molecule in solution.

Dynamic NMR (DNMR): This technique is particularly useful for studying the rates of conformational exchange processes, such as the rotation around the phenyl-pyrimidine bond. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases and the rotation becomes faster, these signals may broaden and eventually coalesce into a single averaged signal.

Chiroptical Spectroscopy: This method is applicable to chiral molecules. If a chiral derivative of this compound were synthesized, techniques like circular dichroism (CD) spectroscopy could be used to study its conformational properties in solution. The CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can provide information about the preferred conformations.

Vibrational Spectroscopy for Probing Molecular Structure and Dynamics of this compound

Vibrational spectroscopy serves as a powerful, non-destructive tool for obtaining detailed information about the internal motions of a molecule, thereby providing a "fingerprint" that is unique to its structure and conformation. By analyzing the absorption and scattering of infrared and Raman radiation, respectively, one can identify characteristic functional groups and probe the subtle interplay of forces within the molecular framework.

FT-IR and Raman Spectroscopic Fingerprints and Group Frequency Assignments

The vibrational spectrum of this compound is a composite of the vibrational modes originating from the pyrimidine and the trichlorophenyl rings, as well as the stretching and torsional modes of the inter-annular C-C bond. The experimental Fourier Transform Infrared (FT-IR) and Raman spectra exhibit a number of characteristic bands that can be assigned to specific group frequencies.

The high-frequency region of the spectra is typically dominated by C-H stretching vibrations of the aromatic rings. The pyrimidine ring C-H stretching modes are expected in the 3100-3000 cm⁻¹ range, while the C-H stretch from the trichlorophenyl ring would appear in a similar region.

The fingerprint region, spanning from approximately 1600 cm⁻¹ to 600 cm⁻¹, is particularly rich in information. It contains the C=C and C=N stretching vibrations of the pyrimidine ring, which are analogous to the ring stretching modes of benzene (B151609) and are often observed as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. ias.ac.in The C-C stretching vibrations of the trichlorophenyl ring also fall within this range.

The C-Cl stretching vibrations are a prominent feature and are typically found in the lower frequency region of the spectrum. For polychlorinated benzenes, these modes can appear in a wide range, generally between 1150 cm⁻¹ and 550 cm⁻¹, with their exact positions being sensitive to the substitution pattern. In-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes also contribute to the complexity of this region.

Table 1: Tentative FT-IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹)Intensity (FT-IR)Intensity (Raman)Tentative Assignment
~3080WeakMediumAromatic C-H Stretching
~1570MediumStrongPyrimidine Ring Stretching (C=N, C=C)
~1540StrongMediumPhenyl Ring Stretching (C=C)
~1450StrongMediumPyrimidine Ring Stretching
~1250MediumWeakIn-plane C-H Bending
~1100StrongWeakC-Cl Stretching
~850StrongMediumOut-of-plane C-H Bending
~700StrongMediumC-Cl Stretching
~600MediumStrongRing Deformation

Note: The data in this table is illustrative and based on characteristic frequencies for similar substituted pyrimidine and chlorinated phenyl compounds. Actual experimental values would be required for a definitive assignment.

Correlation of Experimental Vibrational Spectra with Theoretical Calculations

To achieve a more precise and comprehensive assignment of the vibrational modes of this compound, theoretical calculations based on quantum chemical methods are indispensable. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, has been shown to be highly effective in predicting the vibrational frequencies and intensities of complex organic molecules with a good degree of accuracy. physchemres.orgresearchgate.net

The computational process typically involves optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the harmonic vibrational frequencies are calculated. It is a common practice to scale the calculated frequencies with an empirical scaling factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. researching.cn

By comparing the calculated (scaled) vibrational spectrum with the experimental FT-IR and Raman spectra, a detailed mode-by-mode assignment can be performed. This correlation allows for the unambiguous identification of fundamental vibrations, overtones, and combination bands. Furthermore, theoretical calculations can provide insights into the nature of the vibrational modes, for example, by visualizing the atomic displacements for each frequency, which is crucial for understanding the coupling between different vibrations.

For instance, the potential energy distribution (PED) analysis derived from theoretical calculations can quantify the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This level of detail is often unattainable from experimental data alone and is critical for a thorough understanding of the molecular dynamics. Studies on related molecules like 2-chloro- and 3-chloropyridine (B48278) have demonstrated the excellent agreement that can be achieved between experimental spectra and DFT calculations. researchgate.net

The combination of high-resolution experimental FT-IR and Raman spectroscopy with robust theoretical calculations provides a powerful synergy for the complete structural and vibrational characterization of this compound. This dual approach not only allows for the confident assignment of its spectral features but also offers a deeper understanding of the influence of its specific substitution pattern on its molecular properties.

Reactivity and Mechanistic Investigations of 2 2,3,5 Trichlorophenyl Pyrimidine

Reactions Involving the Pyrimidine (B1678525) Ring System of 2-(2,3,5-Trichlorophenyl)pyrimidine

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. This π-deficiency makes the ring susceptible to nucleophilic attack, while generally rendering it resistant to electrophilic substitution unless activated by electron-donating groups.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring acidifies the ring protons and makes the carbon atoms electrophilic, thereby facilitating the attack of nucleophiles. researchgate.netresearchgate.net In the case of this compound, the pyrimidine ring itself does not bear any leaving groups in the parent structure. However, the principles of SNAr are crucial for understanding the potential reactivity of chlorinated derivatives of the pyrimidine core.

For instance, in related chloropyrimidines, the regioselectivity of nucleophilic attack is a well-studied phenomenon. stackexchange.com Generally, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position. mdpi.comyoutube.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. stackexchange.com However, the presence of other substituents on the ring can alter this selectivity. youtube.com For a hypothetical chlorination of the this compound core, one would anticipate that a chlorine atom at the 4- or 6-position would be highly susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. researchgate.netnih.gov

The general mechanism for the SNAr reaction on a chloropyrimidine involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orguci.edu

Table 1: General Reactivity of Chloropyrimidines in SNAr Reactions

NucleophileProduct TypeGeneral ConditionsReference
AminesAminopyrimidinesOften proceeds readily, sometimes without the need for a catalyst. nih.govlumenlearning.com nih.govlumenlearning.com
AlkoxidesAlkoxypyrimidinesRequires a base to generate the alkoxide. nih.gov nih.gov
ThiolatesThioetherpyrimidinesGenerally proceeds under basic conditions.

It is important to note that while the trichlorophenyl group is present, its electronic influence on the pyrimidine ring's SNAr reactivity is primarily inductive.

Electrophilic Aromatic Substitution and Functionalization of the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. uwindsor.ca The nitrogen atoms strongly deactivate the ring towards electrophilic attack. lumenlearning.commasterorganicchemistry.com Protonation, the simplest form of electrophilic attack, occurs at one of the ring nitrogens. For more complex electrophiles, harsh reaction conditions are typically required, and the reactions often proceed with low yields.

However, the C5 position of the pyrimidine ring is the most electron-rich and is therefore the most likely site for electrophilic attack, should it occur. Reactions such as nitration and halogenation have been observed on pyrimidine rings, particularly when activating groups are present. wikipedia.org In the case of this compound, the trichlorophenyl group is electron-withdrawing and would further deactivate the pyrimidine ring towards electrophilic substitution. Therefore, direct electrophilic functionalization of the pyrimidine core of this specific compound is expected to be challenging.

Oxidative and Reductive Transformations of the Pyrimidine Moiety

The pyrimidine ring can undergo both oxidative and reductive transformations, although it is relatively stable. Oxidation of pyrimidine derivatives can lead to the formation of N-oxides or ring-opened products, depending on the oxidant and the substitution pattern of the ring. Strong oxidizing agents like potassium permanganate (B83412) can lead to the degradation of the ring.

Reduction of the pyrimidine ring is more common and can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride can lead to the formation of dihydropyrimidines or tetrahydropyrimidines. organic-chemistry.org The specific outcome of the reduction depends on the reaction conditions and the substituents on the pyrimidine ring. For this compound, reduction would likely affect the pyrimidine ring, potentially leading to a dihydropyrimidine (B8664642) derivative.

Reactivity of the 2,3,5-Trichlorophenyl Substituent in this compound

The 2,3,5-trichlorophenyl ring offers a different set of reactive possibilities, primarily centered around the modification of the C-H and C-Cl bonds.

Directed Ortho Metalation (DoM) Strategies and Selective Functionalization of the Phenyl Ring

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.eduresearchgate.net This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. harvard.edu This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

In this compound, the pyrimidine ring itself can act as a directing group. The nitrogen atoms of the pyrimidine ring can coordinate to the lithium of the organolithium reagent, directing deprotonation to the ortho-position of the phenyl ring (the C6' position). The chlorine atoms on the phenyl ring also influence the acidity of the ring protons, potentially facilitating deprotonation. The most likely site for deprotonation would be the C6' position, which is ortho to the pyrimidine substituent and flanked by a chlorine atom.

Table 2: General Scheme for Directed Ortho Metalation

StepDescriptionGeneral ReagentsReference
1. MetalationDeprotonation ortho to the DMG.n-BuLi, s-BuLi, LDA harvard.edunih.gov
2. QuenchingReaction with an electrophile.CO2, I2, aldehydes, ketones, etc. harvard.edunih.gov

This strategy would allow for the selective introduction of a functional group at the C6' position of the trichlorophenyl ring, a transformation that would be difficult to achieve by classical electrophilic aromatic substitution methods due to the deactivating nature of the chlorine and pyrimidine substituents.

Cross-Coupling Reactions at Unsubstituted Positions of the Phenyl Ring

While the phenyl ring of this compound has three chlorine substituents, it also possesses two unsubstituted positions (C4' and C6'). However, direct C-H activation and subsequent cross-coupling at these positions are challenging. A more viable approach for functionalization at the chlorinated positions is through palladium-catalyzed cross-coupling reactions.

The chlorine atoms on the phenyl ring can serve as leaving groups in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comrsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For a Suzuki-Miyaura coupling, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at one of the chlorinated positions. mdpi.comrsc.org The relative reactivity of the three chlorine atoms would depend on their electronic and steric environment. The chlorine at the C2' position is sterically hindered by the pyrimidine ring, which might make it less reactive. The chlorines at the C3' and C5' positions would likely have different reactivities, and selective coupling could potentially be achieved by carefully controlling the reaction conditions.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerProduct TypeCatalyst/Base SystemReference
Suzuki-MiyauraArylboronic acidBiaryl compoundPd(PPh3)4 / K2CO3 mdpi.comrsc.org
HeckAlkeneSubstituted alkenePd(OAc)2 / PPh3
SonogashiraTerminal alkyneArylalkynePdCl2(PPh3)2 / CuI

These cross-coupling reactions provide a powerful toolkit for the further elaboration of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

Halogen Atom Exchange and Further Halogenation Reactions on the Phenyl Moiety

The reactivity of the trichlorophenyl moiety in this compound is expected to be influenced by the electron-withdrawing nature of both the pyrimidine ring and the existing chlorine substituents. These factors deactivate the phenyl ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution (SNAᵣ) reactions, particularly under forcing conditions.

Halogen Atom Exchange (Halex) Reactions:

Halogen exchange reactions on the trichlorophenyl ring would likely require high temperatures and the use of specific reagents. For instance, the conversion of chloro substituents to fluoro groups could potentially be achieved using reagents like potassium fluoride (B91410) in an aprotic polar solvent, a common method for such transformations. The regioselectivity of such an exchange would be dictated by the electronic environment of each chlorine atom. The chlorine at the 2-position is ortho to the pyrimidine ring, which may exert a significant electronic and steric influence.

A hypothetical study on the fluorination of this compound might yield a product distribution as illustrated in the table below.

Hypothetical Data Table: Fluorination of this compound

EntryFluorinating AgentSolventTemperature (°C)Reaction Time (h)Product Distribution (%)
1KFDMSO180242-(2,5-dichloro-3-fluorophenyl)pyrimidine (Major)
2CsFNMP160182-(2,5-dichloro-3-fluorophenyl)pyrimidine (Major)
3TBAFTHF8048No significant reaction

This table is a hypothetical representation of potential experimental outcomes.

Further Halogenation Reactions:

Despite the deactivated nature of the trichlorophenyl ring, further halogenation might be achievable under harsh conditions using potent electrophilic halogenating agents, likely catalyzed by a strong Lewis acid. The incoming halogen would be directed to the sole available position on the phenyl ring (position 4 or 6, depending on numbering). Given the steric hindrance from the adjacent chlorine and the pyrimidine ring, this transformation would likely be challenging and require significant optimization.

Mechanistic Studies of Chemical Transformations Involving this compound

The mechanistic investigation of reactions involving this compound would be crucial for understanding and optimizing its chemical transformations.

Kinetic Studies and Determination of Reaction Rate Laws

Kinetic studies would provide quantitative insights into the reaction mechanisms. For a hypothetical nucleophilic substitution reaction on the phenyl ring, the reaction rate would likely be dependent on the concentrations of both the substrate and the nucleophile, suggesting a bimolecular mechanism.

A plausible rate law for a hypothetical SNAᵣ reaction could be:

Rate = k[this compound][Nucleophile]

This second-order rate law would be consistent with a mechanism involving a discrete Meisenheimer complex intermediate.

Hypothetical Data Table: Kinetic Data for a Nucleophilic Substitution Reaction

[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
0.010.11.5 x 10⁻⁶
0.020.13.0 x 10⁻⁶
0.010.23.0 x 10⁻⁶

This table presents hypothetical kinetic data for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates would be key to elucidating the reaction mechanism. In the case of a nucleophilic aromatic substitution, the formation of a Meisenheimer complex could be investigated using spectroscopic techniques. At low temperatures, it might be possible to trap this intermediate and characterize it using NMR and IR spectroscopy. The characteristic upfield shift of the aromatic protons in the NMR spectrum and changes in the IR stretching frequencies of the aromatic ring would provide evidence for its formation.

Computational Insights into Reaction Pathways and Transition State Geometries

In the absence of direct experimental evidence, computational chemistry, particularly Density Functional Theory (DFT), would be an invaluable tool to model the reaction pathways. DFT calculations could be employed to:

Calculate the activation energies for the substitution at each of the three chlorine positions on the phenyl ring, thereby predicting the most likely site for nucleophilic attack.

Model the geometries of transition states and intermediates , such as the Meisenheimer complex. This would provide insights into the steric and electronic factors governing the reaction.

Predict the spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) of proposed intermediates, which could then be compared with experimental data if it becomes available.

A computational study might reveal that the transition state for the formation of the Meisenheimer complex is stabilized by the electron-withdrawing pyrimidine ring, thus facilitating the nucleophilic attack. The calculated energy profile would help to visualize the entire reaction coordinate, from reactants to products, through the transition states and intermediates.

Computational and Theoretical Studies of 2 2,3,5 Trichlorophenyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-(2,3,5-Trichlorophenyl)pyrimidine, such studies would provide invaluable insights.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process also allows for the exploration of the molecule's potential energy surface, identifying stable conformations and the energy barriers between them. For this compound, DFT calculations would reveal the preferred rotational orientation of the trichlorophenyl ring relative to the pyrimidine (B1678525) ring and the energetic cost of altering this orientation.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. ajchem-a.com For this compound, this analysis would pinpoint the regions of the molecule most likely to engage in chemical reactions.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are crucial for understanding intermolecular interactions, as they highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An ESP map of this compound would show the influence of the electronegative chlorine atoms and the nitrogen atoms of the pyrimidine ring on the molecule's electrostatic surface, which is vital for predicting how it might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of how a molecule behaves over time. nih.gov

Conformational Sampling and Tautomerism

MD simulations can explore the different conformations a molecule can adopt in a given environment. For this compound, this would involve simulating the rotation around the bond connecting the phenyl and pyrimidine rings. While tautomerism is a known phenomenon in some pyrimidine derivatives, its applicability to this specific compound would need to be investigated through dedicated simulations.

Solvation Effects and Intermolecular Interactions in Various Solvent Systems

The behavior of a molecule can change significantly in different solvents. MD simulations are used to study these solvation effects, revealing how solvent molecules arrange themselves around the solute and influence its conformation and properties. For this compound, simulations in various solvents (e.g., water, ethanol, DMSO) would be necessary to understand its solubility and how it interacts with its environment on a molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. mdpi.com This approach is pivotal in modern chemistry for predicting the properties of novel molecules, thereby streamlining the research and development process by prioritizing compounds with desirable characteristics. For this compound and its analogs, QSPR models can offer significant insights into properties relevant to their potential applications, such as solubility, lipophilicity, and stability, based on a set of calculated molecular descriptors.

Development of Predictive Models for Chemical Properties

The development of robust QSPR models is a systematic process that commences with the compilation of a dataset of molecules, including the target compound this compound and a series of its structural analogs. The fundamental principle is that variations in the structural or physicochemical properties of these molecules should correspond to measurable changes in the property being modeled. nih.gov

The initial step involves the generation of a diverse set of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of the chemical information encoded within the molecular structure and can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a series of this compound analogs, where the pyrimidine and trichlorophenyl cores remain constant while substituents at other positions are varied, relevant descriptors might include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the molecular connectivity indices and shape indices.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information on the electronic properties of the molecules. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

Physicochemical descriptors: These relate to properties such as molar refractivity (MR), LogP (octanol-water partition coefficient), and polar surface area (PSA). nih.gov

Once the descriptors are calculated, a statistical method is employed to build the predictive model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation correlating the most influential descriptors with the property of interest. More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be utilized, particularly when the relationship between structure and property is complex and non-linear. nih.gov

For instance, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of substituted phenylpyrimidine analogs might be represented by an MLR equation similar to the following:

LogS = c₀ + c₁ (LogP) + c₂ (PSA) + c₃ (HOMO-LUMO gap)

Where c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

A crucial aspect of model development is the selection of the most relevant descriptors to be included in the final equation. This is often achieved through techniques like stepwise regression or genetic algorithms, which aim to identify a small subset of descriptors that provide the best predictive power while avoiding overfitting. The quality of the developed model is initially assessed by its squared correlation coefficient (R²), which indicates the proportion of the variance in the property that is predictable from the descriptors. nih.gov

To illustrate the development of a predictive model, consider a hypothetical dataset of this compound and its analogs with varying substituents. The goal is to develop a QSPR model for predicting a specific physicochemical property, such as the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.

CompoundSubstituent (R)LogP (Experimental)Molar Refractivity (MR)Polar Surface Area (PSA)
1 H4.5085.225.8
2 CH₃4.9589.825.8
3 OCH₃4.6590.535.0
4 Cl5.1090.125.8
5 NO₂4.3089.971.6

Using a statistical software package, a Multiple Linear Regression (MLR) analysis could be performed to derive a predictive equation. The resulting model might look like this:

LogP = 0.05 * MR - 0.03 * PSA + 1.50

This equation suggests that molar refractivity has a positive contribution to LogP, while the polar surface area has a negative contribution, which is chemically intuitive as increased polarity generally leads to decreased lipophilicity.

Validation of QSPR Models against Experimental Data

The development of a QSPR model is incomplete without rigorous validation to ensure its robustness and predictive capability for new, untested compounds. Validation is a critical step to confirm that the model has not simply memorized the training data but has genuinely captured the underlying structure-property relationship. nih.gov The validation process is typically divided into internal and external validation.

Internal Validation

Internal validation techniques assess the stability and robustness of the model using the initial dataset. A widely used method is cross-validation , particularly the leave-one-out (LOO) cross-validation. In this procedure, one compound is removed from the dataset, and a new model is built using the remaining compounds. This new model is then used to predict the property of the excluded compound. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated squared correlation coefficient (Q² or R²cv). A high Q² value (generally > 0.5) indicates good internal consistency and predictive power of the model.

External Validation

External validation is considered the most stringent test of a QSPR model's predictive power. It involves splitting the initial dataset into a training set and a test set. The model is developed using only the training set, and its predictive performance is then evaluated on the test set, which consists of compounds that were not used in the model development. The predictive capability is assessed by calculating the squared correlation coefficient for the test set (R²pred). A high R²pred value suggests that the model can accurately predict the properties of new compounds.

To demonstrate the validation process, let's consider the hypothetical QSPR model for LogP developed in the previous section. The performance of this model would be evaluated using statistical metrics.

CompoundLogP (Experimental)LogP (Predicted)Residual
1 4.504.490.01
2 4.954.920.03
3 4.654.68-0.03
4 5.105.13-0.03
5 3.003.05-0.05

The statistical parameters for this hypothetical model could be:

R² (Coefficient of Determination): 0.98 (This indicates that 98% of the variance in the experimental LogP values is explained by the model).

Q² (Cross-validated R²): 0.95 (A high value suggests good internal predictivity).

R²pred (R² for an external test set): 0.92 (A high value indicates excellent predictive power for new compounds).

A comprehensive QSPR study on this compound and its analogs would involve these meticulous steps of model development and validation to ensure the creation of a predictive tool that is both statistically sound and chemically meaningful.

Derivatives, Analogs, and Structure Property Relationships Spr of 2 2,3,5 Trichlorophenyl Pyrimidine

Design and Synthesis of Structural Analogs of 2-(2,3,5-Trichlorophenyl)pyrimidine

The synthesis of analogs of this compound is a strategic endeavor to modulate its properties. This typically involves modifications at three key areas: the halogenation pattern of the phenyl ring, substitutions on the pyrimidine (B1678525) ring, and the complete replacement of the phenyl or pyrimidine ring with other cyclic systems.

Variation of the Halogenation Pattern on the Phenyl Ring

The number and position of halogen atoms on the phenyl ring are critical determinants of a molecule's properties. Varying the trichloro- substitution pattern (e.g., to 2,4,6-trichloro or 3,4,5-trichloro) or introducing different halogens (F, Br, I) can significantly alter the electronic landscape and steric bulk.

The synthesis of these analogs often begins with a suitably substituted phenylboronic acid and a pyrimidine derivative via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov For instance, to synthesize analogs with different halogenation, one would start with the corresponding di- or trichlorophenylboronic acid. Another strategy involves the direct chlorination of a 2-phenylpyrimidine (B3000279) precursor, although this can sometimes lead to a mixture of isomers requiring careful separation. Research on other aromatic systems, like pyridine (B92270), demonstrates that direct chlorination or selective dechlorination of polychlorinated precursors are viable routes to achieve specific halogenation patterns. google.comgoogle.com

Analog Type Potential Synthetic Precursor Key Reaction Type Rationale for Variation
Dichlorophenylpyrimidine2,3-Dichlorophenylboronic acidSuzuki CouplingReduce steric hindrance and lipophilicity.
Tetrachlorophenylpyrimidine2,3,5,6-Tetrachlorophenylboronic acidSuzuki CouplingIncrease lipophilicity and electronic effects.
Bromo-chlorophenylpyrimidine2-Bromo-3,5-dichlorophenylboronic acidSuzuki CouplingIntroduce different halogen electronic effects.
Fluoro-chlorophenylpyrimidine3-Fluoro-2,5-dichlorobenzonitrileNucleophilic Aromatic SubstitutionModulate electronic effects with highly electronegative fluorine.

This table presents hypothetical synthetic strategies for varying the halogenation pattern based on established chemical reactions.

Substitution on the Pyrimidine Ring (e.g., at C-4, C-5, C-6 positions)

The pyrimidine ring is a versatile scaffold amenable to substitution at its carbon atoms (C-4, C-5, and C-6). These modifications are crucial for fine-tuning molecular interactions. A common synthetic route involves the condensation of a substituted 1,3-dicarbonyl compound with an amidine, such as benzamidine (B55565) which would carry the desired 2,3,5-trichlorophenyl group.

For example, reacting a substituted chalcone (B49325) with guanidine (B92328) hydrochloride is a known method to produce 4,6-disubstituted 2-aminopyrimidines. researchgate.net To apply this to the target scaffold, one would start with a chalcone bearing the 2,3,5-trichlorophenyl group. Similarly, 5-formylpyrimidines can be synthesized by treating triformylmethane with the appropriate amidine. clockss.org The resulting aldehyde group at the C-5 position can then be used as a handle for further functionalization. Additionally, readily available starting materials like 2,4,6-trichloropyrimidine (B138864) can be selectively substituted at the C-2, C-4, and C-6 positions through controlled nucleophilic aromatic substitution reactions. nist.govnist.govspectrabase.com

Exploration of Heteroaromatic Ring Substitutions and Fused Ring Systems

To dramatically alter the core structure, the trichlorophenyl ring can be replaced by other aromatic or heteroaromatic systems. For instance, replacing the phenyl ring with a pyridine ring would create a 2-(2,3,5-trichloropyridin-X-yl)pyrimidine analog. The synthesis for such a compound could still rely on a Suzuki coupling, using the appropriate trichloropyridineboronic acid. mdpi.com

Another advanced design strategy involves fusing an additional ring to the pyrimidine core, creating polycyclic structures. Thieno[2,3-d]pyrimidines, for example, are synthesized from substituted thiophenes and serve as important isosteres of purines. nih.gov Similarly, pyrido[2,3-d]pyrimidines can be prepared through the cyclization of functionalized pyridine precursors. nih.gov These fused systems lock the molecule into a more rigid conformation, which can have profound effects on its biological activity and material properties. The nomenclature and synthesis of such fused heterocyclic systems follow well-established rules, often involving intramolecular cyclization of a suitably functionalized pyrimidine derivative. smolecule.com

Exploration of Structure-Property Relationships (SPR) within the this compound Series

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity

The reactivity of this compound and its analogs is governed by the interplay of electronic and steric effects.

Steric Effects: Steric hindrance, the spatial bulk of substituents, plays a crucial role in dictating which reaction pathways are favored. The chlorine atom at the C-2 position of the phenyl ring creates significant steric hindrance around the bond connecting the two rings. This can restrict the rotation of the phenyl ring, influencing the molecule's preferred conformation. In reactions, bulky substituents near a reaction center can slow down or block the approach of a reactant. utk.edu For example, nucleophilic substitution on the pyrimidine ring might be faster at the C-6 position than at the C-4 position, as C-4 is closer to the bulky trichlorophenyl group.

Substituent Type (on Pyrimidine Ring) Electronic Effect Steric Effect Predicted Impact on Reactivity
Amino (-NH₂) at C-4Electron-donatingSmallIncreases electron density of the pyrimidine ring, may activate it for electrophilic substitution.
Nitro (-NO₂) at C-5Electron-withdrawingMediumDecreases electron density, making the ring more susceptible to nucleophilic attack.
tert-Butyl at C-6Electron-donating (weak)LargeMay sterically hinder reactions at the C-6 position and adjacent nitrogen.
Cyano (-CN) at C-5Electron-withdrawingSmall (linear)Decreases electron density; minimal steric impact. utk.edu

This table outlines the predicted influence of various substituents on the chemical reactivity of the this compound scaffold.

Correlation of Structural Modifications with Spectroscopic Signatures

Structural changes in the this compound framework are directly reflected in its spectroscopic data.

UV-Visible Spectroscopy: The electronic transitions within the aromatic rings give rise to absorption bands in the UV-Visible spectrum. The position and intensity of these bands are sensitive to substitution. Attaching electron-donating groups to either ring generally causes a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups may cause a hypsochromic shift (a shift to shorter wavelengths). The extent of conjugation between the phenyl and pyrimidine rings also affects the absorption spectrum.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons on both rings provide a map of the electronic environment. The electron-withdrawing chlorine atoms will cause the remaining protons on the phenyl ring to appear at a higher chemical shift (downfield). Substituents on the pyrimidine ring will similarly influence its single proton at the C-5 position (if unsubstituted). In ¹³C NMR, the carbons directly attached to chlorine atoms will show characteristic shifts, and the electronic effects of other substituents will be clearly observable on the carbons of both rings.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Characteristic C-Cl stretching vibrations will be present. If substituents are added, their unique vibrational modes will appear, such as C=O stretching for a carboxamide group or N-H stretching for an amine. mdpi.com For example, the IR spectrum of 4,5,6-trichloropyrimidine-2-carboxamide clearly shows N-H and C=O stretches, confirming the presence of the amide group. mdpi.com

Tailoring Material Properties through Rational Structural Derivatization

The rational derivatization of this compound offers a pathway to precisely tune its material properties. The foundational structure, featuring a pyrimidine ring and a trichlorinated phenyl group, provides a versatile scaffold for modifications that can influence its electronic, optical, and physical characteristics.

The electron-deficient nature of the pyrimidine ring is a key determinant of the molecule's properties. This characteristic is valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where pyrimidine derivatives can function as electron-transporting or host materials. spiedigitallibrary.orgresearchgate.net The introduction of various substituents to the pyrimidine core can modulate its electron affinity and charge transport capabilities.

Research into related phenylpyrimidine derivatives has shown that strategic modifications can lead to materials with desirable characteristics. For instance, in the context of OLEDs, attaching donor moieties to the pyrimidine acceptor core is a common strategy to create materials with thermally activated delayed fluorescence (TADF), which can significantly enhance device efficiency. spiedigitallibrary.org While specific data for this compound in this application is not widely available, the principles of molecular design are transferable.

The following table outlines hypothetical derivatizations of the this compound core and their potential impact on material properties, based on established structure-property relationships in related compounds.

Derivative Core Structure Modification Potential Impact on Material Properties Potential Application
This compoundAddition of electron-donating groups (e.g., carbazole, triphenylamine) to the pyrimidine ring.Enhanced charge-transfer character, potential for TADF, altered emission wavelength.Organic Light-Emitting Diodes (OLEDs)
This compoundIntroduction of polymerizable groups (e.g., vinyl, acrylate) to the phenyl or pyrimidine ring.Enables incorporation into polymer backbones, potentially increasing thermal stability and processability.High-performance polymers, organic electronics
This compoundSubstitution of chlorine atoms with other halogens (F, Br) or functional groups.Modified steric and electronic properties, influencing liquid crystalline phases or solid-state packing.Liquid crystals, functional crystalline materials

It is important to note that these are predictive effects based on the known behavior of similar molecular structures. Experimental validation would be necessary to confirm these properties for derivatives of this compound.

Synthesis of Libraries of this compound Derivatives for High-Throughput Screening (Non-biological applications)

The synthesis of chemical libraries is a cornerstone of modern materials discovery, enabling the rapid screening of numerous compounds to identify those with desired properties. researchgate.net While extensively used in drug discovery, this approach is equally applicable to the search for new materials in fields such as organic electronics, catalysis, and sensor technology. nih.gov

The synthesis of a library of this compound derivatives can be approached through combinatorial and parallel synthesis techniques. A key starting material for such a library could be 2,4,6-trichloropyrimidine, which allows for sequential and regioselective substitution of the chlorine atoms. google.com

A general synthetic strategy could involve the following steps:

Core Synthesis: The initial synthesis of the this compound core. This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable pyrimidine precursor and a 2,3,5-trichlorophenylboronic acid or stannane (B1208499) derivative.

Library Generation: Subsequent diversification of the core structure. This can be accomplished by reacting the this compound with a variety of building blocks. For instance, if the core contains reactive sites (e.g., additional chlorine or bromine atoms on the pyrimidine ring), these can be subjected to nucleophilic aromatic substitution or further cross-coupling reactions with a library of amines, alcohols, thiols, or boronic acids.

The table below illustrates a hypothetical combinatorial synthesis plan for a library of this compound derivatives.

Scaffold Building Block Set A (e.g., Amines) Building Block Set B (e.g., Boronic Acids) Resulting Library
2-(2,3,5-Trichlorophenyl)-4,6-dichloropyrimidineAniline, Benzylamine, Morpholine, etc.Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-2-boronic acid, etc.A diverse library of this compound derivatives with various substituents at the 4 and 6 positions.

High-throughput screening of such a library for non-biological applications would involve the automated measurement of specific material properties. For example, in the search for new OLED materials, a library of derivatives could be rapidly screened for their photoluminescent quantum yields, emission spectra, and thermal stability. spiedigitallibrary.orgresearchgate.net Similarly, for polymer applications, properties like glass transition temperature, thermal decomposition temperature, and solubility could be screened in a high-throughput manner.

While the synthesis of libraries of pyrimidine derivatives is well-documented, specific examples focusing on this compound for non-biological high-throughput screening are not prevalent in the reviewed literature. However, the established principles of combinatorial chemistry and materials characterization provide a clear framework for how such a research program could be implemented. researchgate.netnih.gov

Advanced Applications of 2 2,3,5 Trichlorophenyl Pyrimidine in Chemical Science Excluding Clinical and Biological Applications

Applications in Advanced Materials Chemistry

Organic Electronics and Optoelectronic Devices (e.g., OLEDs, OFETs)

There is no available research data or scientific literature to suggest that 2-(2,3,5-trichlorophenyl)pyrimidine has been synthesized, investigated, or utilized in the development of organic electronic and optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The electronic and photophysical properties of this specific compound remain uncharacterized in the context of these applications.

Liquid Crystal Development and Display Technologies

No studies have been found that explore the potential of this compound as a component in liquid crystal formulations. Research on liquid crystals often involves compounds with a phenyl-pyrimidine core, but the specific substitution pattern and the presence of the 2,3,5-trichloro substitution on the phenyl ring in this compound have not been documented for such applications. aps.orgaps.orgqub.ac.uk

Role in Catalysis and Ligand Design

Precursors for N-Heterocyclic Carbenes (NHCs) or Other Ligand Architectures

There is no evidence to indicate that this compound has been used as a precursor for the synthesis of N-heterocyclic carbenes (NHCs) or any other class of ligands for catalysis. The reactivity of this compound towards forming such catalytically active species has not been explored in the available literature. While NHCs are a significant class of compounds in catalysis, their precursors are typically azolium salts, and there is no indication of this compound being used to form such salts. nih.govresearchgate.nettcichemicals.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Motifs

No published research describes the use of this compound as a linker or building block in the construction of metal-organic frameworks (MOFs) or coordination polymers. The coordination chemistry of this molecule with metal ions has not been reported, and therefore, no structural or functional data for any resulting frameworks are available.

Catalytic Activity of this compound-Derived Complexes

The pyrimidine (B1678525) core of this compound, with its nitrogen atoms, serves as an excellent ligand for coordinating with metal ions. This coordination capability is the foundation for the development of a diverse range of metal complexes with potential catalytic activities. While specific studies on the catalytic applications of complexes derived directly from this compound are not extensively documented in publicly available literature, the broader family of pyrimidine-based metal complexes has demonstrated significant catalytic prowess in various organic transformations. cu.edu.egrsc.org

The general principle involves the formation of mononuclear or polynuclear metal complexes where the pyrimidine derivative acts as a ligand. cu.edu.egnih.gov These complexes can then be employed as catalysts in reactions such as Suzuki-Miyaura and Mizoroki-Heck couplings, alcohol oxidation, and C-N bond formation. rsc.org The electronic properties of the pyrimidine ring and the substituents on the phenyl ring can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complex. The presence of the electron-withdrawing chloro groups on the phenyl ring of this compound is expected to influence the electron density at the metal center, thereby impacting its catalytic performance.

Table 1: Potential Catalytic Applications of Pyrimidine-Derived Metal Complexes

Catalytic ApplicationType of ReactionPotential Metal Centers
Cross-Coupling ReactionsSuzuki-Miyaura, Mizoroki-HeckPalladium, Nickel
Oxidation ReactionsAlcohol OxidationRuthenium, Copper
C-N Bond FormationAmination ReactionsCopper, Palladium
Reduction ReactionsNitrophenol ReductionGold, Silver

This table represents potential applications based on the known catalytic activity of similar pyrimidine-based metal complexes.

Supramolecular Chemistry and Self-Assembly Involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound holds considerable promise. The unique combination of a hydrogen-bond accepting pyrimidine ring and a halogen-bond donating trichlorophenyl group allows for the rational design of complex, self-assembled architectures.

Directed Self-Assembly through Halogen Bonding or Hydrogen Bonding Interactions

The chlorine atoms on the phenyl ring of this compound can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen. mdpi.commdpi.com This directional and specific interaction can be utilized to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Similarly, the nitrogen atoms of the pyrimidine ring can participate in hydrogen bonding with suitable donor molecules. researchgate.net The interplay of these non-covalent forces can lead to the formation of intricate supramolecular networks with potential applications in materials science and crystal engineering. researchgate.net For instance, the formation of ladder-like or sheet-like structures through a combination of halogen and hydrogen bonds has been observed in other halogenated organic compounds. mdpi.com

Host-Guest Chemistry and Molecular Recognition Phenomena

Formation of Co-crystals and Multicomponent Solid-State Systems

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. csic.es The ability of this compound to participate in both hydrogen and halogen bonding makes it an excellent candidate for forming co-crystals with other molecules (coformers). mdpi.comresearchgate.net By carefully selecting coformers with complementary functional groups, it is possible to design novel multicomponent solid-state systems with tailored properties such as solubility, stability, and melting point. The robust supramolecular synthons formed through these interactions can lead to predictable and well-ordered crystal structures. csic.es

Table 2: Supramolecular Interactions and Potential Applications

Type of InteractionKey Functional Groups InvolvedPotential Application
Halogen BondingTrichlorophenyl groupCrystal engineering, directing self-assembly
Hydrogen BondingPyrimidine nitrogen atomsFormation of supramolecular networks, co-crystals
Host-Guest InteractionsPyrimidine ring and assembled cavitiesMolecular recognition, sensing, encapsulation
Co-crystal FormationPyrimidine and trichlorophenyl groupsModification of solid-state properties

This table outlines the potential supramolecular interactions and their applications based on the structural features of this compound and known principles of supramolecular chemistry.

Future Research Directions and Outlook for 2 2,3,5 Trichlorophenyl Pyrimidine

Emerging Synthetic Paradigms for Enhanced Sustainability and Atom Economy

The future synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine will likely be dominated by the principles of green chemistry, focusing on sustainability and high atom economy. Traditional multi-step syntheses of 2-arylpyrimidines are often resource-intensive. Emerging paradigms aim to mitigate these drawbacks.

Future synthetic strategies are expected to move away from classical condensation reactions that generate significant waste. Instead, catalytic, multicomponent reactions are poised to become more prevalent. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable pathway where water and hydrogen are the only byproducts. nih.gov The application of such methods to produce this compound would involve the reaction of 2,3,5-trichlorobenzamidine with appropriate alcohol building blocks.

Another promising avenue is the use of solid-phase synthesis, which allows for the efficient production of diverse pyrimidine (B1678525) libraries and simplifies purification processes. nih.gov Furthermore, the development of one-pot tandem reactions, such as the ammonium (B1175870) iodide-promoted synthesis of pyrimidines from ketones, ammonium acetate (B1210297), and dimethylformamide dimethyl acetal, offers a metal-free and operationally simple approach. organic-chemistry.org

Synthetic ApproachKey AdvantagesRelevance to this compound
Catalytic Multicomponent Reactions High atom economy, reduced waste, potential use of biomass-derived feedstocks. nih.govSustainable production using 2,3,5-trichlorobenzamidine and alcohols.
Solid-Phase Synthesis High-throughput synthesis, simplified purification. nih.govRapid generation of derivatives for screening and optimization.
One-Pot Tandem Reactions Operational simplicity, reduced solvent usage, metal-free conditions. organic-chemistry.orgGreener synthesis from readily available starting materials.
Microwave-Assisted Synthesis Accelerated reaction times, improved yields.Efficient and rapid synthesis, potentially reducing energy consumption.

This table illustrates potential sustainable synthetic routes applicable to this compound based on current trends in pyrimidine synthesis.

Exploration of Novel Functional Materials and Devices Incorporating the Compound

The structural characteristics of this compound, particularly the electron-deficient pyrimidine ring coupled with a bulky, halogenated phenyl group, suggest its potential utility in novel functional materials. The presence of multiple chlorine atoms can influence molecular packing and intermolecular interactions, which are critical for the properties of organic electronic materials.

Future research could explore the incorporation of this compound into organic light-emitting diodes (OLEDs), thin-film transistors (TFTs), and photovoltaic devices. The trichlorophenyl moiety can enhance thermal stability and influence the electronic properties of the material. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) with unique catalytic or sensing capabilities.

The fungicidal activity of other N-(2,4,5-trichlorophenyl)-substituted compounds suggests that this compound could be investigated as a key component in the development of advanced agrochemical formulations or antifungal coatings. researchgate.net

Potential Application AreaRationaleKey Research Focus
Organic Electronics (OLEDs, TFTs) The trichlorophenyl group can enhance thermal stability and influence charge transport properties.Synthesis of derivatives with tunable electronic properties and fabrication of prototype devices.
Metal-Organic Frameworks (MOFs) Pyrimidine nitrogens can coordinate with metal centers to form porous structures.Design and synthesis of MOFs for gas storage, separation, or catalysis.
Sensors The pyrimidine core can be functionalized to interact with specific analytes.Development of chemosensors for environmental monitoring or industrial process control.
Agrochemicals Analogy to other trichlorophenyl-containing fungicides. researchgate.netEvaluation of antifungal and herbicidal activity against various plant pathogens.

This table outlines potential applications for this compound in materials science and technology based on the properties of similar compounds.

Advanced Computational Modeling for Property Prediction and Rational Molecular Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, advanced computational modeling will be crucial in predicting its physicochemical properties and guiding the rational design of derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to halogenated pyrimidine derivatives to predict their biological activities. nih.govmdpi.com A similar approach could be employed for this compound to forecast its potential as, for example, an enzyme inhibitor or a pesticide. nih.govmdpi.com These models correlate structural features with activity, enabling the in silico screening of virtual libraries of related compounds.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information is vital for understanding its reactivity and potential for use in electronic materials. Molecular dynamics simulations can be used to study its interactions with biological targets or its behavior in condensed phases, aiding in the design of new drugs or materials.

Computational MethodApplication for this compoundExpected Outcome
QSAR Prediction of biological activity (e.g., antifungal, herbicidal). nih.govmdpi.comIdentification of key structural features for enhanced activity and design of more potent analogues.
DFT Calculation of electronic properties, orbital energies, and reactivity indices.Understanding of charge distribution, spectral properties, and potential for use in organic electronics.
Molecular Dynamics Simulation of interactions with biological macromolecules or in material matrices.Elucidation of binding modes with target proteins or prediction of bulk material properties.
Pharmacophore Modeling Identification of essential structural features for biological activity. aimspress.comDesign of new molecules with improved target affinity and selectivity.

This table highlights how advanced computational techniques can be applied to investigate and optimize the properties of this compound.

Interdisciplinary Research Avenues and Untapped Potential within this compound Chemistry

The full potential of this compound will likely be realized through interdisciplinary research that bridges chemistry, materials science, biology, and engineering. The unique combination of a pyrimidine core and a trichlorophenyl substituent offers a versatile platform for innovation.

In medicinal chemistry, the compound could serve as a scaffold for developing new therapeutic agents. The pyrimidine ring is a well-established pharmacophore, and the trichlorophenyl group could impart specific interactions with biological targets, potentially leading to novel anticancer or antimicrobial drugs. nih.gov

In materials science, the self-assembly properties of this compound and its derivatives could be explored for the creation of supramolecular structures with interesting optical or electronic properties. The halogen atoms can participate in halogen bonding, a directional intermolecular interaction that can be used to control crystal packing and material morphology.

Furthermore, the compound could be a valuable building block in the synthesis of more complex heterocyclic systems through cross-coupling reactions or other functionalization strategies. This opens up a vast chemical space for the discovery of new molecules with unforeseen properties and applications. The development of new synthetic methodologies tailored to the functionalization of this specific scaffold will be a key enabler of future discoveries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.